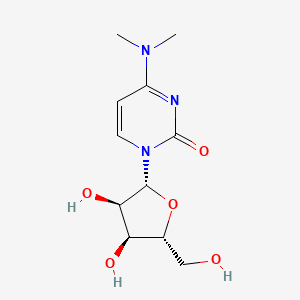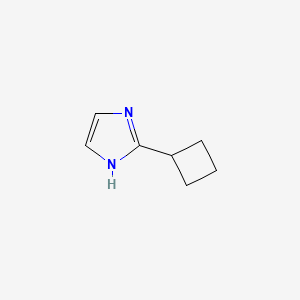
Methyl 2-(4-amino-3-nitrophenyl)acetate
Übersicht
Beschreibung
Methyl 2-(4-amino-3-nitrophenyl)acetate: is an organic compound with the molecular formula C9H10N2O4. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) on the benzene ring, which makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Nitration and Amination: The compound can be synthesized by first nitrating an appropriate benzene derivative to introduce the nitro group, followed by amination to introduce the amino group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the nitration of 4-amino-3-nitrobenzoic acid followed by esterification. The reaction conditions are carefully controlled to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso group or further to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different amine derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Major Products Formed:
Oxidation: 4-amino-3-nitrobenzoic acid.
Reduction: 4-amino-3-aminophenylacetate.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(4-amino-3-nitrophenyl)acetate is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: The compound is explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves the modulation of biological pathways related to inflammation, pain, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-nitro-4-aminophenylacetate: Similar structure but different position of the nitro and amino groups.
Methyl 2-(3-nitro-4-aminophenyl)acetate: Another positional isomer with different chemical properties.
Uniqueness: Methyl 2-(4-amino-3-nitrophenyl)acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Eigenschaften
IUPAC Name |
methyl 2-(4-amino-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVFPDFFCHFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708290 | |
| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28694-94-2 | |
| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)
![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1422703.png)


![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)





![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)

